

Sulfo-Cyanine3-Alkyne: A Technical Guide for Advanced Bioconjugation

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the properties and applications of Sulfo-Cyanine3-alkyne, a key reagent in modern bioconjugation and fluorescence labeling. The information presented herein is intended to empower researchers in the fields of molecular biology, drug development, and diagnostics with the technical knowledge required for the successful implementation of this versatile molecule.

Core Properties of Sulfo-Cyanine3-Alkyne

Sulfo-Cyanine3-alkyne is a water-soluble fluorescent dye belonging to the cyanine family. Its key features include high photostability, brightness, and a terminal alkyne group that makes it ideal for bioorthogonal labeling reactions. The presence of sulfonate groups enhances its hydrophilicity, allowing for straightforward use in aqueous buffers without the need for organic co-solvents.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of Sulfo-Cyanine3-alkyne, facilitating its integration into experimental designs.



| Property | Value | Reference |
|---|---|-----------|
| Excitation Maximum (λex) | 548 nm | [3] |
| Emission Maximum (λem) | 563 nm | [3] |
| Molar Extinction Coefficient (ϵ) | 162,000 L·mol ⁻¹ ·cm ⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | 0.1 | |
| Molecular Weight | 691.90 g/mol | _ |
| Solubility | Soluble in water (0.57 M), DMSO, DMF | _ |

Primary Uses and Applications

The primary utility of Sulfo-Cyanine3-alkyne lies in its application for fluorescently labeling biomolecules through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry". This highly efficient and specific reaction allows for the covalent attachment of the dye to a wide range of biological targets that have been modified to contain an azide group.

Key applications include:

- Labeling of Nucleic Acids: Oligonucleotides and DNA modified with an azide group can be readily labeled for use in fluorescence in situ hybridization (FISH), microarrays, and other molecular biology techniques.
- Protein and Peptide Labeling: Proteins and peptides can be functionalized with azides and subsequently labeled with Sulfo-Cyanine3-alkyne for visualization in electrophoresis gels, western blotting, and immunofluorescence microscopy.
- Cellular Imaging: As a bright and photostable fluorophore, it is well-suited for imaging applications in fluorescence microscopy and flow cytometry.

Experimental Protocols



The following section details a general protocol for the copper-catalyzed click chemistry labeling of an azide-modified biomolecule with Sulfo-Cyanine3-alkyne. This protocol is a starting point and may require optimization for specific applications.

Materials and Reagents:

- Azide-modified biomolecule (e.g., protein, oligonucleotide)
- Sulfo-Cyanine3-alkyne
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
- Sodium ascorbate
- Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- DMSO (if needed to dissolve reagents)
- Purification column (e.g., size-exclusion chromatography)

Labeling Protocol:

- Prepare Stock Solutions:
 - o Dissolve Sulfo-Cyanine3-alkyne in water or DMSO to a stock concentration of 10 mM.
 - Prepare a 20 mM stock solution of CuSO₄ in water.
 - Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.
 - Freshly prepare a 300 mM stock solution of sodium ascorbate in water immediately before use.
- Prepare the Reaction Mixture:
 - In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.

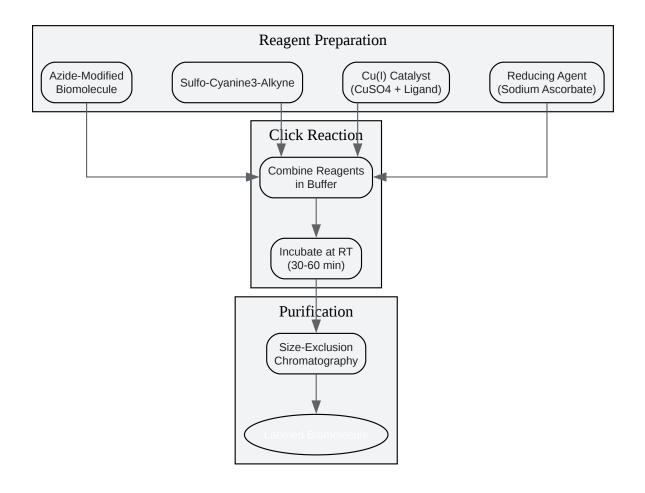


- Add Sulfo-Cyanine3-alkyne to the desired final concentration (typically a 1.5 to 10-fold molar excess over the biomolecule).
- Prepare the copper catalyst by pre-mixing the CuSO₄ and ligand solutions. Add this complex to the reaction mixture.
- Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
- Incubation:
 - Incubate the reaction at room temperature for 30-60 minutes. Protect the reaction from light.
- Purification:
 - Remove the unreacted dye and other small molecules by passing the reaction mixture through a suitable purification column (e.g., Sephadex G-25).

Visualizations Click Chemistry Workflow

The following diagram illustrates the general workflow for labeling an azide-modified biomolecule with Sulfo-Cyanine3-alkyne using copper-catalyzed click chemistry.





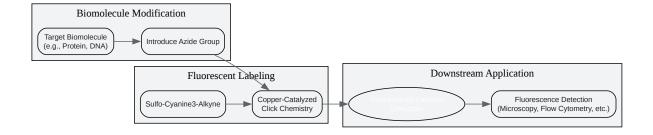
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Caption: Workflow for CuAAC labeling of biomolecules.

Application in Bioconjugation

The following diagram illustrates the logical relationship of Sulfo-Cyanine3-alkyne's application in the broader context of bioconjugation for targeted fluorescence detection.





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Caption: Sulfo-Cyanine3-Alkyne in targeted detection.

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